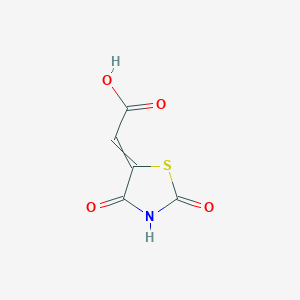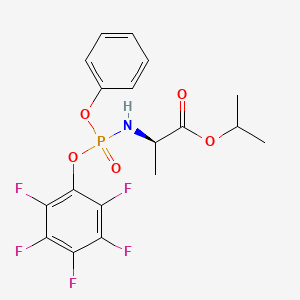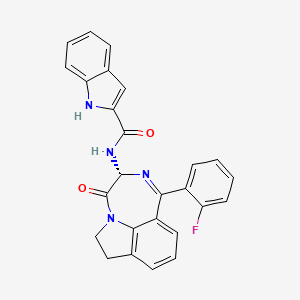
2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid
Übersicht
Beschreibung
2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Wirkmechanismus
Target of Action
It’s known that thiazolidinedione derivatives, which this compound is a part of, exhibit anti-inflammatory , antibacterial , antituberculosis , antifungal , and anti-HIV activity. These activities suggest that the compound may interact with multiple targets involved in these biological processes.
Mode of Action
It’s known that the compound was synthesized by a diels–alder reaction of levopimaric acid and 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving a cycloaddition reaction.
Biochemical Pathways
Given the known activities of thiazolidinedione derivatives, it can be inferred that the compound may affect pathways related to inflammation, bacterial growth, tuberculosis, fungal growth, and hiv replication .
Result of Action
Given the known activities of thiazolidinedione derivatives, it can be inferred that the compound may have anti-inflammatory, antibacterial, antituberculosis, antifungal, and anti-hiv effects .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid are not fully understood yet. It is known that thiazolidinedione derivatives, which are structurally similar to this compound, exhibit anti-inflammatory, antibacterial, antituberculosis, antifungal, and anti-HIV activity . This suggests that this compound may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
The cellular effects of this compound are currently unknown. Given the biological activities of similar compounds, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid involves the Diels-Alder reaction. For instance, a Diels-Alder reaction between levopimaric acid and this compound has been reported. This reaction is stereoselective and forms two regioisomers in an 81% yield . The reaction conditions typically involve heating the reactants for an extended period, often up to 17 days .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid undergoes various types of chemical reactions, including:
Diels-Alder Reactions: As mentioned earlier, this compound can participate in Diels-Alder reactions to form new derivatives.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the thiazolidine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Diazomethane: Used for methylation reactions.
Hydrochloric Acid: Used in the synthesis of the initial acid from thiourea and maleic anhydride.
Major Products Formed
The major products formed from reactions involving this compound include various derivatives with potential biological activities. For example, methylation of the compound can produce N-methyl dimethyl esters .
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives exhibit anti-inflammatory, antibacterial, antituberculosis, antifungal, and anti-HIV activities.
Biological Studies: It is used in the synthesis of new optically active compounds with potential biological activity.
Industrial Applications: The compound’s derivatives are explored for their potential use in various industrial applications, including the development of new materials and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid include:
Thiazolidinedione Derivatives: These compounds share the thiazolidinedione core and exhibit similar biological activities.
Levopimaric Acid Derivatives: These compounds are synthesized using similar Diels-Alder reactions and have comparable biological properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMAUGAAAMRIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C1C(=O)NC(=O)S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)

![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3181963.png)
